(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
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Description
(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol is a useful research compound. Its molecular formula is C22H33NO3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound identified as (1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol is a complex organic molecule with potential biological activity. This article synthesizes available research findings regarding its biological properties and activities.
Chemical Structure and Properties
This compound belongs to a class of polycyclic compounds characterized by a unique arrangement of rings and functional groups that may confer specific biological activities.
Structural Formula
The structural formula can be represented as follows:
where n, m, o, and p correspond to the number of carbon (C), hydrogen (H), oxygen (O), and nitrogen (N) atoms respectively.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, preliminary studies suggest several potential pharmacological effects:
- Antimicrobial Activity : Some derivatives of similar polycyclic structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Certain compounds with similar frameworks exhibit cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that some aza-heterocycles can protect neuronal cells from oxidative stress.
Data Table: Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Reduction in oxidative stress |
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of structurally related compounds found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that compounds similar to the target molecule induced apoptosis through the activation of caspase pathways. This suggests a potential therapeutic role in oncology.
Case Study 3: Neuroprotection
Research has indicated that aza-heterocycles can mitigate neurotoxicity in models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing neuronal survival rates.
Research Findings
Recent literature emphasizes the need for further exploration into the biological activities of this compound:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets could elucidate its therapeutic potential.
- In Vivo Studies : Animal models are necessary to assess pharmacokinetics and toxicity before clinical trials.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity will be critical for drug development.
Properties
Molecular Formula |
C22H33NO3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13?,14+,15+,16+,17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
AZAZKLKDEOMJBJ-CZUKDYLVSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2CC([C@H]31)[C@]56[C@H]4C[C@H]([C@@H](C5)C(=C)[C@H]6O)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |
Origin of Product |
United States |
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